

# A Comparative Guide: The ID-8 Mouse Model and Human Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The **ID-8** mouse model is a widely utilized syngeneic model in preclinical ovarian cancer research, offering a valuable platform to study tumor biology and evaluate novel therapeutic strategies in an immunocompetent setting. This guide provides a comprehensive comparison of the **ID-8** model to human ovarian cancer, with a focus on high-grade serous ovarian cancer (HGSOC), the most common and lethal subtype. Experimental data and detailed protocols are presented to inform study design and interpretation.

## **Genetic and Phenotypic Comparison**

The parental **ID-8** cell line, derived from spontaneous transformation of mouse ovarian surface epithelial cells, possesses a wild-type background for several key tumor suppressor genes that are frequently mutated in human HGSOC. Notably, the parental **ID-8** line does not harbor mutations in Trp53, Brca1, or Brca2. However, the advent of CRISPR/Cas9 technology has enabled the generation of genetically engineered **ID-8** cell lines with deletions in these genes, creating models that more closely mimic the genetic landscape of human HGSOC.

Histologically, tumors arising from the **ID-8** model can share features with human HGSOC, such as the formation of peritoneal carcinomatosis and ascites. However, there are notable differences in the tumor microenvironment and immune cell composition.

Table 1: Genetic and Histological Comparison



| Feature                     | ID-8 Mouse Model<br>(Parental)                        | Genetically<br>Engineered ID-8<br>Models (e.g., p53-/-,<br>Brca1/2-/-)       | Human High-Grade<br>Serous Ovarian<br>Cancer (HGSOC)         |
|-----------------------------|-------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------|
| p53 Status                  | Wild-type                                             | Knockout/Mutant                                                              | Mutated in >96% of cases                                     |
| BRCA1/2 Status              | Wild-type                                             | Knockout/Mutant                                                              | Germline or somatic<br>mutations in ~20-25%<br>of cases      |
| Homologous<br>Recombination | Proficient                                            | Deficient in BRCA-<br>mutant models                                          | Deficient in ~50% of cases (including BRCA mutations)        |
| Histology                   | Can resemble HGSOC with peritoneal spread and ascites | Similar to parental ID-<br>8, with potential<br>alterations in<br>morphology | Papillary, glandular,<br>and solid architectural<br>patterns |
| Tumor Growth                | Relatively slow                                       | Accelerated growth in p53-/- models compared to parental                     | Variable, generally aggressive                               |

# **Immune Microenvironment Comparison**

A key advantage of the **ID-8** model is its use in immunocompetent mice, allowing for the study of interactions between the tumor and the host immune system. However, the composition of the tumor immune microenvironment in the **ID-8** model can differ significantly from that observed in human HGSOC.

Table 2: Immune Microenvironment Comparison



| Immune Cell Population                      | ID-8 Mouse Model<br>(Ascites/Tumor)                                                                            | Human HGSOC<br>(Ascites/Tumor)                                                                           |
|---------------------------------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| T Cells (CD3+)                              | Reported to be a dominant population in some studies (e.g., ~60% of immune cells in ascites)[1]                | Predominant immune cell type in ascites, with a median of ~51% of immune cells.[2]                       |
| CD4+ T Cells                                | Variable                                                                                                       | Significantly more abundant<br>than CD8+ T cells in ascites<br>(median ~52%).[2]                         |
| CD8+ T Cells                                | Variable                                                                                                       | Median of ~39% of T cells in ascites.[2]                                                                 |
| B Cells (CD19+)                             | Reported at ~30% in some ID-8 ascites studies[1]                                                               | Lower prevalence, with an average of ~0.29% in tumor regions.[3]                                         |
| Macrophages                                 | Reported to be a minor population in parental ID-8 ascites (<1%)[1], but infiltration increases with p53 loss. | The most prevalent immune cells in HGSOC tumors, with an average of ~3.82% of cells in tumor regions.[3] |
| M1-like Macrophages                         | -                                                                                                              | More abundant than M2-like<br>macrophages in ascites at<br>diagnosis.[2]                                 |
| M2-like Macrophages                         | -                                                                                                              | Associated with poor prognosis.[2]                                                                       |
| Myeloid-Derived Suppressor<br>Cells (MDSCs) | Present and contribute to immunosuppression                                                                    | Present and associated with advanced disease                                                             |

# **Therapeutic Response Comparison**

The development of genetically engineered **ID-8** models has been instrumental in studying targeted therapies. For instance, **ID-8** models with Brca1 or Brca2 mutations have shown increased sensitivity to PARP inhibitors, mirroring the clinical response observed in human patients with BRCA-mutated HGSOC.[4][5]



Table 3: Therapeutic Response Comparison

| Therapy                     | ID-8 Mouse Model                                                                                | Human HGSOC                                                                                             |
|-----------------------------|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Platinum-based Chemotherapy | Parental ID-8 is relatively sensitive.                                                          | Standard first-line treatment, but resistance is common.                                                |
| PARP Inhibitors             | BRCA-mutant ID-8 models show increased sensitivity.[4]                                          | Effective in patients with homologous recombination deficiency, particularly those with BRCA mutations. |
| Immune Checkpoint Blockade  | Efficacy is being investigated, with responses influenced by the tumor immune microenvironment. | Limited efficacy as monotherapy in unselected patients.                                                 |

# **Signaling Pathways**

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in both human ovarian cancer and are implicated in the biology of the **ID-8** model. These pathways play crucial roles in cell proliferation, survival, and drug resistance.





Click to download full resolution via product page

Figure 1: Simplified PI3K/Akt Signaling Pathway.





Click to download full resolution via product page

Figure 2: Simplified MAPK/ERK Signaling Pathway.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducible research. Below are foundational protocols for key experiments in the **ID-8** model system.

### **Orthotopic Injection of ID-8 Cells**

This protocol establishes tumors in the ovarian bursa, mimicking the primary site of ovarian cancer.





Click to download full resolution via product page

Figure 3: Workflow for Orthotopic Injection of ID-8 Cells.

#### Materials:

- ID-8 cells
- Culture medium (e.g., DMEM with 4% FBS, 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA



- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical tools (scalpel, forceps, scissors)
- Sutures
- 30-gauge needle and syringe

#### Procedure:

- Culture ID-8 cells to ~80% confluency.
- Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g.,  $1 \times 10^6$  cells in  $10 \mu L$ ). Keep on ice.
- Anesthetize a female C57BL/6 mouse.
- Make a small incision on the left flank to expose the peritoneal cavity.
- Gently exteriorize the ovary and the associated fat pad.
- Using a 30-gauge needle, carefully inject the ID-8 cell suspension into the ovarian bursa.
- Return the ovary to the peritoneal cavity and close the incision with sutures.
- Monitor the mouse for tumor development using methods such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

### Immunohistochemistry (IHC) for p53 and Ki-67

This protocol allows for the assessment of protein expression in formalin-fixed, paraffinembedded (FFPE) tumor tissues.

#### Materials:

- FFPE tumor sections on slides
- Xylene and graded ethanol series



- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibodies (anti-p53, anti-Ki-67)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath) to unmask the epitopes.
- Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
- Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody.
- Detection: Apply DAB substrate and monitor for color development.
- Counterstaining: Stain with hematoxylin to visualize nuclei.



 Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then coverslip with mounting medium.

### **Western Blot for Signaling Pathway Analysis**

This protocol is used to detect and quantify the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.

#### Materials:

- · Tumor tissue or cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
- HRP-conjugated secondary antibody
- ECL substrate

#### Procedure:

- Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer proteins from the gel to a PVDF membrane.



- Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

### Conclusion

The **ID-8** mouse model, particularly with the advent of genetically engineered sublines, serves as a valuable and adaptable tool for ovarian cancer research. While it does not perfectly recapitulate all aspects of human HGSOC, its immunocompetent nature and the ability to model specific genetic alterations provide a powerful platform for investigating tumor-immune interactions and evaluating novel therapies. A thorough understanding of both the similarities and differences between the **ID-8** model and human ovarian cancer is essential for the design of clinically relevant preclinical studies and the accurate interpretation of their results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The prognostic significance of tumor-immune microenvironment in ascites of patients with high-grade serous carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spatial context of tumor-infiltrating immune cells associates with improved ovarian cancer survival PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]



 To cite this document: BenchChem. [A Comparative Guide: The ID-8 Mouse Model and Human Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674368#cross-species-comparison-of-id-8-model-to-human-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com